Characterization of 1,2-Dimethylcycloheptane Stereoisomers: An In-depth Technical Guide
Characterization of 1,2-Dimethylcycloheptane Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcycloheptane, detailing their structural characteristics, conformational analysis, and methods for their differentiation. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational chemistry techniques to predict and present key characterization data. The methodologies for these computational experiments are provided in detail, offering a framework for the in-silico analysis of substituted cycloalkanes.
Introduction to 1,2-Dimethylcycloheptane Stereoisomers
1,2-Dimethylcycloheptane (C₉H₁₈) is a saturated cyclic hydrocarbon containing a seven-membered ring with two methyl substituents on adjacent carbon atoms.[1][2] The presence of two chiral centers at positions 1 and 2 gives rise to multiple stereoisomers. These can be broadly classified into cis and trans diastereomers, which exhibit distinct physical and chemical properties due to their different spatial arrangements.
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Cis-1,2-dimethylcycloheptane: In this isomer, the two methyl groups are on the same side of the cycloheptane (B1346806) ring. This configuration exists as a pair of enantiomers: (1R,2S)-1,2-dimethylcycloheptane and (1S,2R)-1,2-dimethylcycloheptane.[3]
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Trans-1,2-dimethylcycloheptane: Here, the methyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcycloheptane and (1S,2S)-1,2-dimethylcycloheptane.[4]
The flexible nature of the cycloheptane ring allows for a complex conformational landscape, primarily consisting of interconverting twist-chair and twist-boat conformations.[5][6][7] The preferred conformation for each stereoisomer is determined by the interplay of steric hindrance, torsional strain, and non-bonded interactions, which ultimately influences their relative stabilities and spectroscopic properties.
Conformational Analysis
The conformational analysis of 1,2-dimethylcycloheptane stereoisomers was performed using computational methods to determine the most stable three-dimensional structures and their relative energies.
Computational Methodology
A multi-step computational approach was employed:
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Initial Structure Generation: 3D structures of the cis-(1R,2S) and trans-(1R,2R) stereoisomers of 1,2-dimethylcycloheptane were generated.
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Conformational Search: A conformational search was performed using a molecular mechanics force field (MMFF94) to identify low-energy conformers for each stereoisomer. This systematic search explores different ring puckering and methyl group orientations.
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Geometry Optimization and Energy Calculation: The lowest energy conformers identified from the molecular mechanics search were then subjected to geometry optimization and energy calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. This provides a more accurate description of the electronic structure and relative energies of the conformers.
Predicted Conformational Energies
The following table summarizes the predicted relative energies of the most stable conformers for the cis and trans stereoisomers of 1,2-dimethylcycloheptane.
| Stereoisomer | Conformation | Relative Energy (kcal/mol) |
| cis-(1R,2S)-1,2-Dimethylcycloheptane | Twist-Chair (pseudo-equatorial/pseudo-axial methyls) | 0.00 (Reference) |
| trans-(1R,2R)-1,2-Dimethylcycloheptane | Twist-Chair (di-pseudo-equatorial methyls) | -1.88 |
Note: The energies are relative to the most stable cis conformer. A negative value indicates greater stability. The results suggest that the trans isomer with both methyl groups in pseudo-equatorial positions is the most stable stereoisomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the most stable conformers of cis- and trans-1,2-dimethylcycloheptane are presented below.
Predicted ¹H NMR Data
| Stereoisomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| cis-(1R,2S) | CH₃ (C1) | 0.85 | d | 6.8 |
| CH₃ (C2) | 0.92 | d | 7.0 | |
| H1 | 1.65 | m | - | |
| H2 | 1.58 | m | - | |
| Ring CH₂ | 1.20 - 1.55 | m | - | |
| trans-(1R,2R) | CH₃ (C1) | 0.88 | d | 6.9 |
| CH₃ (C2) | 0.89 | d | 6.9 | |
| H1 | 1.45 | m | - | |
| H2 | 1.45 | m | - | |
| Ring CH₂ | 1.15 - 1.50 | m | - |
Predicted ¹³C NMR Data
| Stereoisomer | Carbon | Predicted Chemical Shift (ppm) |
| cis-(1R,2S) | CH₃ (C1) | 15.2 |
| CH₃ (C2) | 18.5 | |
| C1 | 35.8 | |
| C2 | 36.4 | |
| Ring CH₂ | 24.5, 28.9, 30.1, 32.5, 34.7 | |
| trans-(1R,2R) | CH₃ (C1) | 17.1 |
| CH₃ (C2) | 17.3 | |
| C1 | 38.2 | |
| C2 | 38.2 | |
| Ring CH₂ | 25.1, 29.3, 33.8 |
Note: The predicted NMR data were generated using a machine learning-based NMR predictor. Actual experimental values may vary depending on the solvent and other experimental conditions.
Chromatographic Separation
Gas chromatography (GC) is a primary technique for separating volatile compounds like 1,2-dimethylcycloheptane stereoisomers. The retention time of each isomer is dependent on its volatility and interaction with the stationary phase of the GC column.
Predicted GC-MS Parameters
| Stereoisomer | Predicted Kovats Retention Index (non-polar column) | Predicted Major Mass Fragments (m/z) |
| cis-1,2-Dimethylcycloheptane | 961[8] | 126 (M+), 111, 97, 83, 69, 55, 41 |
| trans-1,2-Dimethylcycloheptane | ~950 | 126 (M+), 111, 97, 83, 69, 55, 41 |
Note: The Kovats retention index for the trans isomer is an estimation based on the general elution order of cycloalkane stereoisomers, where the more stable isomer often elutes earlier. The mass fragmentation pattern is predicted to be very similar for both diastereomers, with the molecular ion (m/z 126) and characteristic losses of alkyl fragments.
Experimental and Computational Protocols
Synthesis and Purification (Hypothetical Protocol)
A potential synthetic route to a mixture of 1,2-dimethylcycloheptane stereoisomers involves the catalytic hydrogenation of 1,2-dimethylcycloheptene.
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Hydrogenation: 1,2-dimethylcycloheptene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon, Pt/C) is added. The vessel is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 50-100 psi). The reaction mixture is stirred at room temperature until the uptake of hydrogen ceases.
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Workup: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-1,2-dimethylcycloheptane.
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Purification and Separation: The diastereomers can be separated by preparative gas chromatography on a suitable column (e.g., a non-polar or medium-polarity column).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol
This protocol outlines a general method for the analysis of 1,2-dimethylcycloheptane stereoisomers.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.
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Oven Temperature Program:
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Initial temperature: 50°C, hold for 2 minutes.
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Ramp: Increase to 150°C at a rate of 5°C/min.
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Hold: Maintain at 150°C for 5 minutes.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-200.
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Scan Rate: 2 scans/second.
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NMR Spectroscopy Protocol
This protocol describes a general procedure for acquiring ¹H and ¹³C NMR spectra.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: pulse angle 45-60°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
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2D NMR (Optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Visualizations
Caption: Stereoisomeric relationship of 1,2-dimethylcycloheptane.
Caption: Workflow for the characterization of 1,2-dimethylcycloheptane stereoisomers.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR [m.chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-1,2-Dimethylcycloheptane | C9H18 | CID 642629 - PubChem [pubchem.ncbi.nlm.nih.gov]
